6-Methoxy-2-methyl-3-nitropyridine 6-Methoxy-2-methyl-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 5467-69-6
VCID: VC2132359
InChI: InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3
SMILES: CC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

6-Methoxy-2-methyl-3-nitropyridine

CAS No.: 5467-69-6

Cat. No.: VC2132359

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-methyl-3-nitropyridine - 5467-69-6

Specification

CAS No. 5467-69-6
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 6-methoxy-2-methyl-3-nitropyridine
Standard InChI InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3
Standard InChI Key GSJQJZOENXJWIP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=N1)OC)[N+](=O)[O-]

Introduction

Structural and Physical Properties

6-Methoxy-2-methyl-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. The compound features three functional groups attached to a pyridine ring: a methoxy group at position 6, a methyl group at position 2, and a nitro group at position 3. This specific arrangement of substituents creates unique electronic distribution throughout the molecule.

Physical Characteristics

The physical properties of 6-Methoxy-2-methyl-3-nitropyridine are summarized in the table below:

PropertyValue
Molecular Weight168.15 g/mol
Physical StateCrystalline solid
Melting Point73-76°C
ColorTypically pale yellow to yellow
SolubilityLimited water solubility; more soluble in organic solvents
CAS Number5467-69-6

Electronic Properties

The three substituents on the pyridine ring contribute significantly to the compound's electronic character:

  • The nitro group (-NO2) at position 3 is strongly electron-withdrawing, activating the ring toward nucleophilic attack.

  • The methoxy group (-OCH3) at position 6 is electron-donating through resonance effects.

  • The methyl group (-CH3) at position 2 exhibits weak electron-donating properties through inductive effects.

  • The pyridine nitrogen's basicity is modulated by these substituents.

Synthesis and Preparation Methods

Synthetic Routes

The primary synthetic route to 6-Methoxy-2-methyl-3-nitropyridine typically involves nitration of 2-methyl-6-methoxypyridine. This nitration process is carried out using concentrated nitric acid in the presence of sulfuric acid at controlled temperatures to prevent over-nitration and formation of unwanted byproducts.

Reaction StepReagentsConditionsNotes
NitrationHNO3/H2SO4Low temperatureRegioselective introduction of the nitro group at position 3
PurificationVarious solventsRecrystallizationYields crystalline product

Industrial Production

For industrial-scale synthesis, continuous flow nitration processes may be employed to ensure consistent quality and yield. These processes allow for precise control of reaction parameters such as temperature, concentration of reactants, and reaction time. Related industrial processes for pyridine derivatives involve similar approaches, as evidenced by patent literature for related compounds .

Chemical Reactivity and Transformations

Reactivity Pattern

The reactivity of 6-Methoxy-2-methyl-3-nitropyridine is largely governed by the electronic effects of its substituents:

  • The nitro group activates the pyridine ring toward nucleophilic substitution reactions.

  • The methyl group can undergo oxidation to form carboxylic acid derivatives.

  • The methoxy group can participate in cleavage reactions under appropriate conditions.

Key Transformations

The compound can undergo several valuable transformations that enhance its utility in organic synthesis:

Transformation TypeProductConditionsApplication
Reduction6-Methoxy-2-methyl-3-aminopyridineH2, Pd/CSynthesis of diamino derivatives
Substitution6-Methoxy-2-substituted-3-nitropyridine derivativesVarious nucleophilesBuilding blocks for heterocyclic compounds
Oxidation6-Methoxy-2-carboxy-3-nitropyridineOxidizing agentsCarboxylic acid derivatives

The reduction of the nitro group to an amino group is particularly important, as demonstrated by related patents describing processes for producing diamino derivatives of methoxypyridines .

Biological Activity and Applications

Enzyme Interactions

Studies have demonstrated that 6-Methoxy-2-methyl-3-nitropyridine exhibits notable biological activity, particularly in enzyme inhibition. Nitropyridines, as a class of compounds, are known to interact with various biological targets and may influence multiple biochemical pathways.

Pharmacokinetic Properties

Based on its structure, 6-Methoxy-2-methyl-3-nitropyridine likely possesses certain pharmacokinetic characteristics:

  • High gastrointestinal absorption potential

  • Blood-brain barrier permeability

  • Interaction with metabolic enzymes such as cytochrome P450

Research and Industrial Applications

The compound has several significant applications in scientific research and industry:

  • As an intermediate in the synthesis of more complex organic molecules

  • In studies exploring structure-activity relationships of nitropyridine derivatives

  • As a precursor for pharmaceutical compounds

  • In the development of agrochemicals and dyes

Toxicological Considerations

While specific toxicological data for 6-Methoxy-2-methyl-3-nitropyridine is limited in the available literature, related compounds provide insight into potential safety considerations.

Acute Toxicity

Related aminopyridine derivatives have demonstrated significant acute toxicity in animal studies. For instance, a related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, showed an LD50 value of approximately 650-813 mg/kg bodyweight in rodents . Given the structural similarities, appropriate safety measures should be employed when handling 6-Methoxy-2-methyl-3-nitropyridine.

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Several analytical techniques are suitable for the identification and characterization of 6-Methoxy-2-methyl-3-nitropyridine:

Analytical TechniqueInformation ProvidedExpected Characteristics
1H NMR SpectroscopyProton environmentsSignals for methoxy, methyl, and aromatic protons
13C NMR SpectroscopyCarbon environmentsCharacteristic shifts for substituted pyridine carbons
Infrared SpectroscopyFunctional group identificationStrong bands for nitro and methoxy groups
Mass SpectrometryMolecular weight and fragmentation patternMolecular ion at m/z 168

Chromatographic Methods

For purification and quantitative analysis, chromatographic methods are particularly useful:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the structure-activity relationships of 6-Methoxy-2-methyl-3-nitropyridine requires comparison with structurally related compounds:

CompoundStructural DifferenceEffect on Properties
2-Methoxy-3-nitropyridineLacks the methyl groupDifferent electronic distribution and reactivity
2-Methyl-3-nitropyridineLacks the methoxy groupReduced electron donation, altered solubility
6-Methoxy-3-nitropyridineLacks the methyl groupDifferent steric profile and reactivity
6-Methoxy-2-methyl-3-aminopyridineAmino instead of nitro groupDifferent electronic properties, increased basicity

Functional Group Contributions

  • The methoxy group enhances solubility in organic solvents and modulates electronic distribution.

  • The methyl group provides opportunities for further functionalization and affects the compound's metabolic stability.

  • The nitro group serves as a versatile synthetic handle, particularly for reduction to amino derivatives.

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